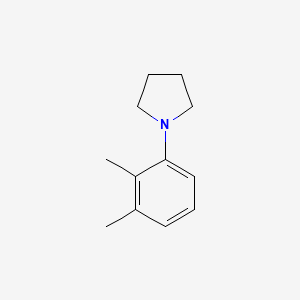

1-(2,3-Dimethylphenyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10-6-5-7-12(11(10)2)13-8-3-4-9-13/h5-7H,3-4,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHSFWFVNOENHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650327 | |

| Record name | 1-(2,3-Dimethylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957065-89-3 | |

| Record name | 1-(2,3-Dimethylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms in Pyrrolidine Synthesis and Transformation

Mechanistic Investigations of N-Arylation Processes

The principal methods for constructing the C-N bond between the pyrrolidine (B122466) ring and the 2,3-dimethylphenyl group are transition-metal-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for forming C-N bonds. nih.gov The catalytic cycle is generally understood to proceed through a sequence of elementary steps: oxidative addition, ligand exchange, deprotonation, and reductive elimination. nih.govorganic-chemistry.org

The reaction commences with the oxidative addition of an aryl halide, such as 1-bromo-2,3-dimethylbenzene, to a low-valent palladium(0) complex. This step is often rate-determining and is significantly influenced by the steric hindrance on the aryl halide. The presence of a methyl group at the ortho position (C2) of the phenyl ring can retard the rate of oxidative addition. To overcome this, bulky, electron-rich phosphine (B1218219) ligands are employed. These ligands, such as those from the Buchwald (e.g., XPhos, SPhos) or Hartwig groups, stabilize the palladium center and facilitate the oxidative addition and subsequent reductive elimination steps. organic-chemistry.org Following oxidative addition, the amine (pyrrolidine) coordinates to the palladium(II) complex, and a base is required to deprotonate the amine, forming a palladium-amido complex. The final step is reductive elimination from this complex, which forms the desired 1-(2,3-dimethylphenyl)pyrrolidine product and regenerates the palladium(0) catalyst. nih.gov

An alternative, though often requiring harsher conditions, is the Ullmann condensation . This copper-catalyzed reaction traditionally involves high temperatures and stoichiometric amounts of copper. chemicalbook.com The mechanism is thought to involve the formation of a copper(I)-amide from pyrrolidine. This species then reacts with the aryl halide. chemicalbook.com A proposed mechanism involves oxidative addition of the aryl halide to the copper(I) complex to form a transient copper(III) intermediate, followed by reductive elimination. chemicalbook.com The steric hindrance from the ortho-methyl group on the 2,3-dimethylphenyl halide presents a significant challenge for the Ullmann reaction, often leading to lower yields compared to less hindered substrates. Modern modifications using ligands such as diamines can facilitate the reaction under milder conditions. organic-chemistry.org

Below is a representative table illustrating typical conditions for these N-arylation reactions. Note: This data is illustrative for N-arylation reactions and not specific to the synthesis of this compound for which specific experimental data is not available in the searched literature.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd2(dba)3 | XPhos | NaOt-Bu | Toluene | 80-110 |

| Ullmann Condensation | CuI | 1,10-Phenanthroline | K2CO3 | DMF | 100-150 |

Detailed Analysis of Cyclization Mechanisms

The pyrrolidine ring itself can be constructed through various cyclization strategies. Two prominent examples are 1,3-dipolar cycloadditions and intramolecular carboaminations.

1,3-Dipolar Cycloaddition of an azomethine ylide with a suitable dipolarophile is a powerful, atom-economical method for synthesizing pyrrolidines, often with high stereocontrol. rsc.org An azomethine ylide is a three-atom, four-pi-electron system (a 1,3-dipole). These reactive intermediates can be generated in situ from various precursors, such as the thermal or photochemical ring-opening of aziridines or the condensation of an α-amino acid with an aldehyde or ketone. nih.gov The ylide then undergoes a concerted [3+2] cycloaddition reaction with an alkene (the dipolarophile). The regioselectivity and stereoselectivity of the cycloaddition are governed by the frontier molecular orbitals (HOMO-LUMO) of the dipole and dipolarophile. nih.gov While highly effective for creating complex substituted pyrrolidines, adapting this method for the synthesis of a simple N-aryl pyrrolidine would require a strategy where the N-aryl group is already part of the azomethine ylide precursor.

Intramolecular Carboamination offers a direct route to N-aryl pyrrolidines from acyclic precursors. In a palladium-catalyzed approach, a γ-aminoalkene bearing an N-aryl group can undergo cyclization in the presence of an aryl or vinyl halide. rsc.org The mechanism is believed to involve the formation of a palladium(II) intermediate which then undergoes intramolecular aminopalladation of the alkene. This is followed by reductive elimination to form the pyrrolidine ring and a new carbon-carbon bond at the 2-position. rsc.org A tandem N-arylation/carboamination sequence can also be envisioned, where a primary γ-aminoalkene is first arylated with a 2,3-dimethylphenyl halide, followed by the intramolecular carboamination step. rsc.org

The following table presents a generalized scheme for these cyclization reactions. Note: These are general representations of the reaction classes.

| Cyclization Method | Key Reactants | Key Intermediate | General Outcome |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Azomethine Ylide + Alkene | Concerted Transition State | Substituted Pyrrolidine |

| Intramolecular Carboamination | N-Aryl-γ-aminoalkene + Aryl Halide | Alkyl-Palladium(II) Complex | 2-Substituted-N-Aryl-Pyrrolidine |

Identification and Characterization of Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates and transition states in these catalytic cycles are challenging due to their transient nature. However, a combination of experimental techniques and computational studies has provided significant insights.

In N-arylation reactions , intermediates in the Buchwald-Hartwig cycle, such as palladium(II) oxidative addition complexes and palladium-amido complexes, have been isolated and characterized in some model systems, often using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For the Ullmann reaction, the nature of the active copper species and potential Cu(III) intermediates remains an area of active investigation, with mechanistic proposals often supported by kinetic studies.

For cyclization reactions , the proposed intermediates are often inferred from the structure of the products and by designing experiments to trap or divert the reaction pathway. For instance, in palladium-catalyzed intramolecular carboamination, the stereochemical outcome of the product provides evidence for a syn-aminopalladation step followed by a retentive reductive elimination.

Computational chemistry , particularly Density Functional Theory (DFT), has become an invaluable tool for mapping the potential energy surfaces of these reactions. DFT calculations can model the structures and energies of reactants, intermediates, transition states, and products. nih.gov This allows for the determination of activation barriers for different mechanistic pathways, providing a theoretical basis for the observed reactivity and selectivity. For example, DFT studies on 1,3-dipolar cycloadditions have helped to rationalize the regio- and stereoselectivity by analyzing the energies of the competing transition states. nih.gov Similarly, computational models have been used to investigate the role of ligands in lowering the energy barriers for oxidative addition and reductive elimination in the Buchwald-Hartwig amination.

Advanced Spectroscopic and Structural Characterization of 1 2,3 Dimethylphenyl Pyrrolidine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including "1-(2,3-Dimethylphenyl)pyrrolidine". researchgate.net It provides information about the chemical environment of individual atoms, allowing for the determination of the molecular structure.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for establishing the basic framework of "this compound". researchgate.netmdpi.com

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For "this compound," distinct signals would be expected for the aromatic protons on the dimethylphenyl ring, the methyl groups, and the methylene (B1212753) protons of the pyrrolidine (B122466) ring. The chemical shifts and splitting patterns of these signals provide crucial information for their assignment. For instance, the aromatic protons would appear in the downfield region, while the aliphatic protons of the pyrrolidine and methyl groups would be found in the upfield region. The integration of the signals corresponds to the number of protons of each type.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. In "this compound," separate resonances are expected for the quaternary aromatic carbons, the protonated aromatic carbons, the methyl carbons, and the pyrrolidine ring carbons. chemicalbook.com The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

A representative, though generalized, set of expected NMR data is presented below. Actual chemical shifts can vary based on the solvent and specific experimental conditions.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrolidine C-H (α to N) | 3.0 - 3.5 (m) | 50 - 55 |

| Pyrrolidine C-H (β to N) | 1.8 - 2.2 (m) | 23 - 27 |

| Aromatic C-H | 6.8 - 7.2 (m) | 120 - 130 |

| Aromatic C-CH₃ | - | 135 - 140 |

| Aromatic C-N | - | 145 - 150 |

| Methyl (CH₃) | 2.1 - 2.4 (s) | 15 - 20 |

Data is predictive and for illustrative purposes.

For analogues, the substitution pattern on the phenyl ring or the pyrrolidine ring would lead to predictable changes in the NMR spectra, aiding in their structural confirmation. ipb.ptpsu.edu

For analogues of "this compound" that possess stereocenters, advanced NMR techniques are indispensable for determining the relative and absolute stereochemistry. nih.govwordpress.com

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These 2D NMR experiments are crucial for establishing through-space correlations between protons that are in close proximity, which helps in determining the relative stereochemistry and conformational preferences of the molecule. wordpress.com For instance, the presence or absence of NOE/ROE cross-peaks between specific protons on the pyrrolidine ring and the dimethylphenyl group can define their spatial arrangement.

Correlation Spectroscopy (COSY): This technique identifies protons that are coupled to each other, typically on adjacent carbons, helping to trace out the spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC): These experiments correlate protons with directly attached (HSQC) or more distant (HMBC) carbons, providing unambiguous assignment of both ¹H and ¹³C signals.

These advanced techniques, often used in combination, allow for a detailed three-dimensional structural elucidation of complex analogues. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

When a suitable single crystal of "this compound" or its analogues can be obtained, X-ray crystallography provides the most definitive structural information in the solid state. researchgate.netnih.gov This technique yields precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and providing an unambiguous determination of the stereochemistry. nih.gov

The resulting crystal structure reveals the molecule's conformation in the solid state and how the molecules pack together in the crystal lattice. mdpi.com This information is invaluable for understanding intermolecular interactions that govern the physical properties of the compound. For example, studies on related heterocyclic compounds have used X-ray crystallography to detail molecular conformations and supramolecular assemblies. mdpi.comjyu.fi

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Analysis

High-resolution mass spectrometry is a powerful tool for confirming the molecular formula of "this compound" and its analogues. nih.govau.dk HRMS provides a highly accurate mass measurement, typically to within a few parts per million, which allows for the unambiguous determination of the elemental composition. frontiersin.orgnfdi4chem.de

In addition to providing the molecular weight, mass spectrometry can also offer structural information through the analysis of fragmentation patterns. psu.edumassbank.eu Under the high-energy conditions of the mass spectrometer, the molecule can break apart in a predictable manner. The masses of the resulting fragment ions can be used to deduce the structure of the original molecule. For "this compound," characteristic fragments would likely arise from cleavage of the pyrrolidine ring and the bond connecting it to the phenyl group.

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₂H₁₈N | 176.1434 |

| [M]⁺ | C₁₂H₁₇N | 175.1356 |

Data is predictive and for illustrative purposes.

Other Spectroscopic Methods for Functional Group Identification

Other spectroscopic techniques can be employed to identify specific functional groups within "this compound" and its analogues.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation. documentsdelivered.com For "this compound," characteristic IR absorption bands would be expected for C-H stretching (both aromatic and aliphatic), C-N stretching, and aromatic C=C bending vibrations. The absence of certain bands, such as an N-H stretch, would confirm the tertiary nature of the amine.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. mdpi.comnih.gov Aromatic compounds like "this compound" typically exhibit characteristic absorption bands in the UV region. While often less structurally informative than NMR or mass spectrometry, UV-Vis spectroscopy can be useful for quantitative analysis and for studying conjugation in more complex analogues. nih.govnist.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. nih.goveurjchem.comnih.gov This analysis, derived from X-ray crystallography data, maps various close contacts between neighboring molecules. nih.govmdpi.com

For "this compound," a Hirshfeld analysis would reveal the nature and extent of intermolecular forces such as van der Waals forces, and potentially weak C-H···π interactions, which dictate the crystal packing. researchgate.netnih.govmdpi.com The analysis generates two-dimensional "fingerprint plots" that provide a quantitative summary of the different types of intermolecular contacts. nih.govnih.govresearchgate.net For instance, the percentage contributions of H···H, C···H, and N···H contacts can be determined, offering a deeper understanding of the supramolecular architecture. mdpi.comenamine.net

Computational and Theoretical Chemistry Studies of 1 2,3 Dimethylphenyl Pyrrolidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties, including geometry, vibrational frequencies, and electronic distribution.

A DFT analysis of 1-(2,3-Dimethylphenyl)pyrrolidine would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of electronic information can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more likely to be reactive.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a high negative potential (red/yellow) around the nitrogen atom of the pyrrolidine (B122466) ring due to its lone pair of electrons, identifying it as a primary site for electrophilic attack. The aromatic ring would exhibit a more complex potential surface, influenced by the electron-donating methyl groups.

Natural Bond Orbital (NBO) analysis provides further insight into charge distribution and intramolecular interactions, such as hyperconjugation. mdpi.com This analysis quantifies the charge on each atom, offering a more detailed picture than the MEP map alone. Studies on similar heterocyclic compounds demonstrate that DFT calculations can effectively predict these electronic properties. ijcce.ac.irbohrium.com

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound

| Parameter | Predicted Value/Observation | Significance |

| HOMO Energy | ~ -5.5 eV | Indicates energy of the outermost electrons; region for electrophilic attack. |

| LUMO Energy | ~ -0.2 eV | Indicates energy of the lowest energy unoccupied orbital; region for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | A large gap suggests high kinetic stability and low reactivity. |

| Dipole Moment (µ) | ~ 1.5 - 2.0 Debye | Indicates the overall polarity of the molecule. |

| NBO Charge on Nitrogen | ~ -0.5 to -0.6 e | Quantifies the electron-rich nature of the pyrrolidine nitrogen. |

| MEP Minimum | Localized on the Nitrogen atom | Confirms the nitrogen lone pair as the most nucleophilic site. |

DFT is instrumental in mapping the energetic landscape of chemical reactions. By calculating the potential energy of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows chemists to predict the feasibility of a reaction, understand its mechanism, and identify the rate-determining step.

For this compound, one could model various reactions. For example, the N-alkylation of the pyrrolidine nitrogen or an electrophilic aromatic substitution on the dimethylphenyl ring. The calculations would involve locating the transition state structure for each step and calculating its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. A higher activation energy implies a slower reaction. Such computational studies are crucial for designing synthetic routes and understanding reaction mechanisms.

Table 2: Illustrative Energetic Profile for a Hypothetical Reaction (e.g., N-Protonation)

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Amine + H⁺) | 0.0 | Starting materials at reference energy. |

| Transition State | +2.5 | The highest energy point along the reaction coordinate. |

| Products (Protonated Amine) | -15.0 | The final, stable product of the reaction. |

| Activation Energy (Ea) | +2.5 | Energy barrier that must be overcome for the reaction to occur. |

| Reaction Energy (ΔErxn) | -15.0 | Overall energy change, indicating an exothermic reaction. |

Conformational Analysis of the Pyrrolidine Ring System

The pyrrolidine ring undergoes a low-energy motion called pseudorotation, where it rapidly interconverts between various puckered conformations without passing through a high-energy planar state. The two principal conformations are the "envelope" (Cₛ symmetry), where one atom is out of the plane of the other four, and the "twist" or "half-chair" (C₂ symmetry), where two adjacent atoms are displaced on opposite sides of the plane.

Computational studies on pyrrolidine derivatives show that the energy differences between these conformers are typically small, often just a few kcal/mol. researchgate.net The specific conformation adopted by this compound would be influenced by the steric bulk of the 2,3-dimethylphenyl group attached to the nitrogen. This large substituent would likely create a preference for specific puckered conformations to minimize steric hindrance between the aryl group and the hydrogen atoms on the pyrrolidine ring. A detailed conformational analysis would map the entire pseudorotation pathway, identifying the lowest energy conformers and the barriers between them.

Table 3: Typical Relative Energies of Pyrrolidine Ring Conformations

| Conformation | Description | Typical Relative Energy (kcal/mol) |

| Envelope (E) | One atom is puckered out of the plane of the other four. | 0 - 0.5 |

| Twist (T) | Two adjacent atoms are puckered on opposite sides of a plane. | 0 - 0.5 |

| Planar | All five atoms in the same plane. | > 5.0 (Transition State) |

While DFT provides static pictures of energy minima, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior. youtube.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. aps.org

For this compound, an MD simulation would place the molecule in a simulated environment, such as a box of water molecules, and track its movements over nanoseconds or longer. This would reveal the accessible conformational landscape, showing not only the puckering of the pyrrolidine ring but also the rotation around the crucial N-C(aryl) bond. The simulation can map the probability of finding the molecule in different conformations, providing a dynamic understanding of its flexibility and shape. nih.gov This is particularly important for understanding how the molecule might interact with a biological target, as both the ligand's and the receptor's flexibility are key to the binding process.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

To build a QSAR model for a series of N-arylpyrrolidines including this compound, one would first need experimental data on a specific biological activity (e.g., receptor binding affinity, enzyme inhibition). Then, for each molecule in the series, a set of numerical values known as "descriptors" are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic character.

Common descriptors include:

LogP: A measure of lipophilicity.

Molecular Weight (MW): A measure of size.

Topological Polar Surface Area (TPSA): Relates to hydrogen bonding potential.

Electronic parameters (e.g., Hammett constants): Quantify the electron-donating or -withdrawing nature of substituents. nih.gov

Using statistical methods, a mathematical equation is derived that correlates these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding medicinal chemists to focus their efforts on the most promising candidates. Studies on other N-aryl compounds have successfully used QSAR to identify key structural features for activity. qub.ac.uk

Table 4: Example of Descriptors for a QSAR Study of N-Arylpyrrolidine Derivatives

| Compound | LogP | MW ( g/mol ) | TPSA (Ų) | Activity (IC₅₀, nM) |

| 1-(Phenyl)pyrrolidine | 2.15 | 147.22 | 3.24 | (Experimental Data) |

| 1-(2-Methylphenyl)pyrrolidine | 2.55 | 161.25 | 3.24 | (Experimental Data) |

| This compound | 2.95 | 175.27 | 3.24 | (To be Predicted) |

| 1-(4-Chlorophenyl)pyrrolidine | 2.85 | 181.66 | 3.24 | (Experimental Data) |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or nucleic acid.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and then scoring these poses based on a scoring function that estimates the binding affinity.

In studies on various pyrrolidine derivatives, molecular docking has been instrumental in elucidating key binding interactions. For instance, research on pyrrolidine derivatives as neuraminidase inhibitors revealed that interactions with key residues such as Trp178, Arg371, and Tyr406 in the active site are crucial for inhibitory activity. nih.gov The binding is often governed by a combination of hydrogen bonds and electrostatic interactions. nih.gov Similarly, in the context of anticancer research, docking studies of pyrrolidine-substituted chalcones have helped in understanding their binding mechanism with target proteins.

For this compound, a hypothetical docking study against a relevant biological target would involve preparing the 3D structure of the compound and the target protein. The dimethylphenyl group would likely engage in hydrophobic interactions within a corresponding pocket of the binding site, while the pyrrolidine ring could form hydrogen bonds or other electrostatic interactions, depending on the specific amino acid residues present. The scoring function would then rank the different binding poses, with the top-ranked pose providing a model of the most probable interaction.

Illustrative Molecular Docking Data for a Pyrrolidine Derivative

To illustrate the type of data generated from a molecular docking study, the following table presents hypothetical binding energies and key interacting residues for a pyrrolidine derivative with a target protein, based on findings for similar compounds.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Pyrrolidine Derivative A | Neuraminidase | -8.5 | Tyr406, Arg371 | Hydrogen Bond, Electrostatic |

| Pyrrolidine Derivative B | MDM2 | -9.4 | Phe55, Trp23 | Hydrophobic, Pi-Pi Stacking |

| Pyrrolidine Derivative C | PARP-1 | -7.9 | Gly863, Ser904 | Hydrogen Bond |

Molecular Dynamics Simulations

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed view of the ligand-target complex. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the assessment of the stability of the docked pose, the flexibility of the ligand and the binding site, and the calculation of binding free energies.

In the study of pyrrolidine derivatives as inhibitors of the MDM2-p53 interaction, MD simulations were used to confirm the stability of the ligand-receptor complexes over a simulation time of 100 nanoseconds. scispace.com Such simulations can reveal subtle conformational changes and the role of water molecules in mediating interactions, which are not always apparent from static docking poses. The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable system will exhibit smaller fluctuations in its RMSD.

For this compound, an MD simulation would provide insights into how the compound behaves within the dynamic environment of a biological target, confirming the stability of key interactions predicted by docking and providing a more accurate estimation of the binding affinity through methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area).

Computer-Aided Drug Design (CADD) Strategies and Virtual Screening

Computer-Aided Drug Design (CADD) encompasses a range of computational methods used to identify, design, and optimize new drug candidates. mdpi.com CADD strategies are broadly classified into structure-based drug design (SBDD) and ligand-based drug design (LBDD).

Structure-Based Drug Design (SBDD)

SBDD relies on the 3D structure of the biological target. Molecular docking, as described above, is a cornerstone of SBDD. By understanding the specific interactions between a ligand and its target, new compounds can be designed or existing ones modified to improve their binding affinity and selectivity. For instance, if a docking study of a pyrrolidine derivative reveals an unoccupied hydrophobic pocket in the binding site, a medicinal chemist could rationally design a new analog with an additional chemical group to fill that pocket, potentially leading to a more potent inhibitor.

Ligand-Based Drug Design (LBDD)

When the 3D structure of the target is unknown, LBDD methods are employed. These methods use the information from a set of known active and inactive molecules to build a model that can predict the activity of new compounds. A common LBDD approach is the development of a pharmacophore model, which defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) required for biological activity.

Virtual Screening

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.comnih.gov This process can be either structure-based or ligand-based.

Structure-Based Virtual Screening (SBVS): In SBVS, molecular docking is used to screen a database of compounds against a target protein. nih.gov The compounds are ranked based on their predicted binding affinity, and the top-ranked candidates are then selected for experimental testing. This approach has been successfully used to identify inhibitors for various targets, including those relevant to cancer and infectious diseases. nih.gov

Ligand-Based Virtual Screening (LBVS): LBVS uses a known active ligand as a reference to search for other compounds with similar properties. This can be based on 2D similarity (e.g., chemical fingerprints) or 3D similarity (e.g., shape and pharmacophore matching).

For a compound like this compound, if it were identified as a hit in a primary screen, virtual screening could be employed to find structurally similar compounds with potentially improved properties. A library of commercially available or synthetically accessible compounds could be screened to identify analogs with higher predicted affinity or better pharmacokinetic profiles.

Illustrative Virtual Screening Workflow and Hit Identification

The following table outlines a typical virtual screening workflow and the kind of data that would be generated at each stage.

| Step | Description | Data Generated |

| 1. Library Preparation | A large database of small molecules is prepared for screening. | A set of 3D structures of compounds. |

| 2. Target Preparation | The 3D structure of the target protein is prepared, and the binding site is defined. | A receptor grid for docking. |

| 3. High-Throughput Virtual Screening (HTVS) | The library of compounds is docked into the target's binding site using a fast docking algorithm. | A ranked list of compounds based on docking scores. |

| 4. Hit Filtering | The initial list of hits is filtered based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five) and visual inspection of the binding poses. | A smaller, more refined list of potential hits. |

| 5. Experimental Validation | The final set of candidate compounds is purchased or synthesized and tested in biological assays. | Experimental activity data (e.g., IC50 values). |

Biological Activity and Medicinal Chemistry Research of 1 2,3 Dimethylphenyl Pyrrolidine and Analogues

Exploration of Pharmacological Targets for Pyrrolidine (B122466) Scaffolds

The inherent structural features of the pyrrolidine ring make it an ideal candidate for interaction with a wide range of biological targets. Its basic nitrogen atom can act as a hydrogen bond acceptor, while the carbon backbone can be functionalized to achieve specific binding and pharmacological effects. nih.gov

Pyrrolidine-containing molecules have been extensively investigated as inhibitors of various enzymes implicated in a multitude of diseases.

Carbonic Anhydrase (CA): These zinc metalloenzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. rsc.orgmdpi.com Pyrrolidine-2,5-dione derivatives have shown potent inhibition of human carbonic anhydrase isoforms (hCA). For instance, compounds featuring two carbonyl groups and a chlorine atom have demonstrated significant inhibitory activity against hCA-I and hCA-II. rsc.org Novel pyrrolidine-based benzenesulfonamide (B165840) derivatives have also been identified as effective inhibitors of both carbonic anhydrase and acetylcholinesterase. nih.gov

Acetylcholinesterase (AChE): As a key enzyme in the cholinergic nervous system, AChE is a primary target in the management of Alzheimer's disease. nih.gov Pyrrolidine-based hybrids have been designed and evaluated as multi-target agents for Alzheimer's, showing inhibitory potential against cholinesterases (AChE and BChE). nih.gov Research has shown that pyrrolidine-based benzenesulfonamides bearing a 2,4-dimethoxyphenyl or 4-methoxyphenyl (B3050149) substituent are promising AChE inhibitors. nih.gov

Dipeptidyl Peptidase-IV (DPP-IV): DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus. ingentaconnect.comingentaconnect.com The pyrrolidine scaffold is a central feature of many DPP-IV inhibitors, acting as a mimic for proline. ingentaconnect.com The nitrile group on the pyrrolidine ring contributes to potent and reversible inhibition of the enzyme. ingentaconnect.com Computational and in-vitro studies have explored various pyrrolidine derivatives, including those based on nicotinic acid and proline, for their DPP-IV inhibitory potential. nih.gov

Aldose Reductase (AR): Inhibition of aldose reductase is a key strategy to prevent complications of diabetes, such as cataracts. nih.govnih.gov Pyrrol-1-yl-acetic acid derivatives, which contain a pyrrole (B145914) moiety, have been studied for their AR inhibitory activity. nih.gov One specific compound, 1-Acetyl-5-phenyl-1H-pyrrol-3-ylacetate (APPA), has demonstrated a significant and highly selective inhibitory effect on aldose reductase 2 (ALR2), protecting cells from high-sugar environments. nih.gov

Leucine-Rich Repeat Kinase 2 (LRRK2): LRRK2 is a prominent target for the development of therapies for Parkinson's disease, as mutations in this kinase are linked to the disease's development. nih.govresearchgate.net Pyrrolo[2,3-d]pyrimidine derivatives have been optimized as potent LRRK2 inhibitors. nih.govacs.org Specifically, a (2R)-2-methylpyrrolidin-1-yl derivative was identified as a highly potent inhibitor of the LRRK2 G2019S mutant. nih.gov

Endothelin (ET) Receptors: Endothelin receptor antagonists are used to treat conditions like pulmonary hypertension. nih.govnih.gov Pyrrolidine-3-carboxylic acid derivatives have been developed as potent endothelin receptor antagonists. By modifying the substituents on the pyrrolidine ring, researchers have been able to create compounds with balanced affinity for both ETA and ETB receptor subtypes or to enhance selectivity for the ETA receptor. nih.govnih.gov

| Enzyme Target | Pyrrolidine Scaffold Type | Key Findings | Reference |

|---|---|---|---|

| Carbonic Anhydrase (CA) | Pyrrolidine-2,5-diones, Benzenesulfonamides | Potent inhibition of hCA-I and hCA-II isoforms. | nih.govrsc.org |

| Acetylcholinesterase (AChE) | Pyrrolidine-sertraline hybrids, Benzenesulfonamides | Inhibition of AChE and BChE for potential Alzheimer's treatment. | nih.govnih.gov |

| DPP-IV | Cyanopyrrolidines, Proline analogues | Effective oral hypoglycemic agents for type 2 diabetes. | ingentaconnect.comnih.govmdpi.com |

| Aldose Reductase (AR) | Pyrrol-1-yl-acetic acid derivatives | Selective inhibition of ALR2 for preventing diabetic complications. | nih.govnih.gov |

| LRRK2 | Pyrrolo[2,3-d]pyrimidines, Indolinones | Potent and selective inhibitors for potential Parkinson's disease therapy. | nih.govnih.gov |

| Endothelin Receptors | Pyrrolidine-3-carboxylic acids | Development of ETA/ETB balanced and ETA-selective antagonists. | nih.govnih.gov |

The pyrrolidine scaffold is a key component of ligands for various receptors, with research often focusing on achieving high affinity and selectivity.

Nicotinic Acetylcholine Receptors (nAChRs): These receptors are crucial in the central nervous system. Studies involving a "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine (B1678760) have revealed significant differences in its interaction with the major brain nAChR subtypes, α4β2 and α7. Methylation at different positions on the pyrrolidine ring uniquely alters binding affinity and agonist potency. For example, 2'-methylation specifically enhances binding and potency at α7 receptors, while 4'-methylation has a more detrimental effect at α7 compared to α4β2 receptors. These findings are valuable for designing subtype-selective nAChR ligands based on the nicotine scaffold. nih.gov

Structure-Activity Relationship (SAR) Studies for 1-(2,3-Dimethylphenyl)pyrrolidine Derived Scaffolds

SAR studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For pyrrolidine derivatives, these studies focus on the impact of substituents and stereochemistry. nih.gov

The biological activity of pyrrolidine-based compounds is highly dependent on the nature and position of substituents on both the pyrrolidine and the attached aryl rings. nih.gov

General Principles: Research has consistently shown that modifying substituents can dramatically alter pharmacological efficacy. For instance, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at the R1 position (position 3 of the pyrrolidine ring) provided better in vitro potency. nih.gov For anticonvulsant activity in pyrrolidine-2,5-dione derivatives, 3-benzhydryl and 3-isopropyl groups conferred the most favorable protection in one test, while 3-methyl and unsubstituted derivatives were more active in another. nih.gov

Endothelin Receptor Antagonists: In the development of endothelin receptor antagonists, replacing a side chain on the pyrrolidine ring led to compounds with a more balanced ETA/ETB receptor affinity. Further modifications, such as adding a fluorine atom to the aromatic ring and altering alkyl chain lengths, were crucial for optimizing this balanced profile. nih.gov Conversely, introducing alkyl groups at the 2-position of the pyrrolidine core significantly improved selectivity for the ETA receptor. nih.gov

| Scaffold/Target | Substituent Position | Nature of Substituent | Effect on Activity | Reference |

|---|---|---|---|---|

| Pyrrolidine Sulfonamides | Position 3 (R1) | Fluorophenyl | Improved in vitro potency. | nih.gov |

| Pyrrolidine-2,5-diones (Anticonvulsant) | Position 3 | Benzhydryl, Isopropyl | Increased protection in scPTZ test. | nih.gov |

| Endothelin Receptor Antagonists | Position 2 | Alkyl groups | Improved ET(A) receptor selectivity. | nih.gov |

| Nicotinic Receptor Ligands | Position 2' | Methyl | Enhanced binding and potency at α7 nAChRs. | nih.gov |

| Anticancer Spiro-Pyrrolidines | Aryl Ring | Electron-donating groups | Beneficial for inhibitory activity against cancer cells. | mdpi.com |

The pyrrolidine ring contains stereogenic carbons, meaning that different stereoisomers can exist. nih.gov The spatial orientation of substituents can lead to different biological profiles due to varied binding modes with enantioselective protein targets. nih.govnih.gov

Chirality and Activity: Stereochemistry can be a key driver of both potency and pharmacokinetics. mdpi.comresearchgate.net For example, in a series of antimalarial compounds, only the natural (5S, αS) isomers showed significant potency, suggesting that stereoselective uptake or target binding is crucial for activity. mdpi.com

Ring Puckering and Conformation: Substituents influence the puckering of the pyrrolidine ring, which in turn affects pharmacological efficacy. nih.gov A cis-4-CF3 substituent, for instance, was shown to favor a specific conformation that led to full agonism at the GRP40 receptor. nih.gov Similarly, the stereochemistry at position 3 (3-R-methyl vs 3-S-methyl) can determine whether a compound acts as a pure antagonist or has other effects at the estrogen receptor. nih.gov In the context of catalysis, the stereochemistry of the pyrrolidine amine can be eroded during a reaction, and specific ligands are required to maintain enantiomeric purity in the final product. acs.org

Investigations into Antimicrobial Activities

The pyrrolidine scaffold is present in numerous compounds investigated for their antimicrobial properties against a range of human pathogens. nih.govnih.gov

Antibacterial and Antifungal Activity: Various pyrrolidine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. tandfonline.comnih.gov For example, certain 2,6-dipyrrolidino and 2,4,6-tripyrrolidino substituted benzene (B151609) derivatives inhibited the growth of Staphylococcus aureus, Bacillus subtilis, Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae, and Candida albicans. tandfonline.comgazi.edu.tr

SAR in Antimicrobial Agents: The structure of the pyrrolidine derivative is critical for its antimicrobial efficacy. In one study, an azo-functionalized pyrrolidine-2,5-dione derivative showed better antibacterial activity than its non-azo counterparts, particularly against Staphylococcus aureus and Vibrio cholera. nih.gov Another study on sulfonylamino pyrrolidine derivatives found that a compound containing two nitrophenyl groups showed the best activity against S. aureus, E. coli, and P. aeruginosa. nih.gov The stereochemistry of the pyrrolidine ring has also been noted as a key factor in the antibacterial activity of certain derivatives. tandfonline.com

| Pyrrolidine Derivative Type | Test Organisms | Activity Range (MIC) | Reference |

|---|---|---|---|

| Substituted Halogenobenzenes | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans | 32–512 µg/mL | tandfonline.com |

| Pyrrolidine-2,5-dione derivatives | S. aureus, V. cholera, C. albicans, C. tropicalis, C. neoformans | 16–256 µg/mL | nih.gov |

| Sulfonylamino Pyrrolidines | S. aureus, E. coli, P. aeruginosa | 3.11–6.58 µg/mL (for best compound) | nih.gov |

| Pyrrolidine hybrids with Indole | A. baumannii | 62.5 µg/mL | nih.gov |

Antibacterial Efficacy Studies

Pyrrolidine derivatives have demonstrated notable potential as antibacterial agents. Research into this class of compounds has revealed activity against a range of bacterial pathogens, including those that are multidrug-resistant.

A novel library of pyrrolidine-2,3-dione (B1313883) monomers and dimers has been synthesized and evaluated for their antimicrobial properties. nih.gov These compounds have shown promising effectiveness against the planktonic and biofilm phenotypes of Staphylococcus aureus. nih.gov Notably, some of these analogues displayed improved aqueous solubility and potent anti-biofilm properties. nih.gov The exploration of this scaffold was inspired by natural products like leopolic acid A and phenopyrrozin, which contain a pyrrolidine-2,3-dione core and exhibit antimicrobial activity against Gram-positive pathogens. nih.gov

Further studies on substituted 2,3-pyrrolidinedione cores have yielded compounds with significant antimicrobial activity against oral pathogens such as Streptococcus mutans, with efficacy comparable to the oral healthcare standard, chlorhexidine. researchgate.net Additionally, certain 3-hydroxy-2-(1-phenyl-3-aryl-4-pyrazolyl)chromanones, which can be considered complex pyrrolidine analogues, have shown antibacterial activity against Gram-positive bacteria like Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus pumilus, as well as Gram-negative bacteria such as Salmonella typhi and Pseudomonas aeruginosa. nih.gov Three of these compounds exhibited activity comparable to commercial antibiotics. nih.gov

Research into 3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylic acid hydrazides has also yielded derivatives with favorable antibacterial activity against plant pathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo). researchgate.net Two compounds, in particular, demonstrated a strong inhibition effect against Xoo, with EC50 values of 8.6 and 7.3 μg/mL, respectively, which is significantly better than the commercial agricultural antibacterial bismerthiazol. researchgate.net

Table 1: Antibacterial Efficacy of Pyrrolidine Analogues

| Compound Class | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Pyrrolidine-2,3-diones | Staphylococcus aureus (including biofilms) | Effective against planktonic and biofilm phenotypes; some analogues show improved aqueous solubility. | nih.gov |

| Substituted 2,3-pyrrolidinediones | Streptococcus mutans | Activity comparable to chlorhexidine. | researchgate.net |

| 3-Hydroxy-2-(1-phenyl-3-aryl-4-pyrazolyl)chromanones | S. aureus, S. epidermidis, B. pumilus, S. typhi, P. aeruginosa | Three compounds showed activity comparable to commercial antibiotics. | nih.gov |

| 3-Pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylic acid hydrazides | Xanthomonas oryzae pv. oryzae | EC50 values as low as 7.3 μg/mL, outperforming a commercial antibacterial. | researchgate.net |

Antifungal Efficacy Studies

The antifungal potential of pyrrolidine derivatives has been another significant area of investigation. These compounds have shown efficacy against a variety of fungal pathogens, including those affecting humans and plants.

Metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide have been tested against Aspergillus niger and Candida albicans. nih.gov While the ligand itself was inactive, its metal complexes, particularly with copper, exhibited good antifungal activity. nih.gov Substituted 2,3-pyrrolidinedione cores have also been investigated for their antifungal properties, with one promising compound showing significant activity against Candida albicans, comparable to chlorhexidine. researchgate.net

In the context of plant pathogens, phenylpyrrole analogues, designed based on the alkaloid lycogalic acid, have demonstrated broad-spectrum fungicidal activities. mdpi.comresearchgate.net Many of these compounds showed over 60% fungicidal activity against Rhizoctonia cerealis and Sclerotinia sclerotiorum at a concentration of 50 μg/mL. mdpi.com Specifically, two compounds exhibited fungicidal activities against Rhizoctonia cerealis of over 90%, marking them as potential leads for new water-soluble fungicides. mdpi.com Molecular docking studies suggest that these compounds may act by inhibiting 14α-demethylase, an important enzyme in fungal sterol biosynthesis. researchgate.net Furthermore, studies on 2,3-diphenyl-2,3-dihydro-1,3-thiaza-4-ones have reported antifungal activity against the human pathogenic fungi Lomentospora prolificans and Cryptococcus neoformans, with some compounds showing low minimum inhibitory concentrations (MIC) and causing damage to the fungal cell surface. biorxiv.org

Table 2: Antifungal Efficacy of Pyrrolidine Analogues

| Compound Class | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide | Aspergillus niger, Candida albicans | Copper complexes showed good antifungal activity. | nih.gov |

| Substituted 2,3-pyrrolidinediones | Candida albicans | Activity comparable to chlorhexidine. | researchgate.net |

| Phenylpyrrole analogues | Rhizoctonia cerealis, Sclerotinia sclerotiorum | Two compounds had over 90% fungicidal activity against R. cerealis. | mdpi.com |

| 2,3-Diphenyl-2,3-dihydro-1,3-thiaza-4-ones | Lomentospora prolificans, Cryptococcus neoformans | Some compounds exhibited low MIC values and caused fungal cell surface damage. | biorxiv.org |

Anthelmintic Activity

Pyrrolidine derivatives have also been explored for their potential to combat parasitic worm infections. A study focused on the synthesis of racemic 7-substituted 3,4a-dimethyl-4a,5a,8a,8b-tetrahydro-6H-pyrrolo[3',4':4,5]furo[3,2-b]pyridine-6,8(7H)-diones, which are novel tricyclic compounds. nih.gov These compounds demonstrated strong in vivo efficacy against the parasitic nematode Haemonchus contortus in sheep. nih.gov The racemic mixture of one derivative was separated into its enantiomers by HPLC, and the absolute configuration of the more active enantiomer was determined. nih.gov

Table 3: Anthelmintic Activity of Pyrrolidine Analogues

| Compound Class | Target Organism | Key Findings | Reference(s) |

|---|---|---|---|

| 7-substituted 3,4a-dimethyl-4a,5a,8a,8b-tetrahydro-6H-pyrrolo[3',4':4,5]furo[3,2-b]pyridine-6,8(7H)-diones | Haemonchus contortus (in sheep) | Strong in vivo efficacy against the parasitic nematode. | nih.gov |

Anticancer Research and Cytotoxicity Studies

The pyrrolidine scaffold is a prominent feature in the design of novel anticancer agents. nih.gov A variety of pyrrolidine derivatives have been synthesized and evaluated for their cytotoxic effects against numerous cancer cell lines.

One study detailed the synthesis of a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives, which were tested against human A549 pulmonary epithelial cells. mdpi.comresearchgate.net The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure was found to significantly enhance anticancer activity, reducing cancer cell viability to 28.0% and 29.6%, respectively. mdpi.comresearchgate.net

Another area of research has focused on diphenylamine-pyrrolidin-2-one-hydrazone derivatives. nih.gov Four compounds from this series were identified as promising anticancer agents, showing selectivity against prostate cancer (PPC-1) and melanoma (IGR39) cell lines, with EC50 values in the range of 2.5–20.2 µM. nih.gov One derivative bearing a 5-nitrothiophene moiety was particularly active against all tested cell lines. nih.gov

Furthermore, novel tetrazolopyrrolidine-1,2,3-triazole analogues have been designed and synthesized. nih.gov Two of these compounds exhibited significant anticancer activity against the HeLa cell line, with IC50 values of 0.32 ± 1.00 and 1.80 ± 0.22 μM, which were more potent than the reference drug Doxorubicin. nih.gov Other analogues in this series were active against MCF-7, HCT-116, and HepG2 cell lines. nih.gov In addition, a novel series of 1,2,3-triazole-based tricarboxamide analogues have been synthesized and evaluated as potential anticancer agents targeting EGFR and VEGFR-2. rsc.org

Table 4: Anticancer and Cytotoxic Activity of Pyrrolidine Analogues

| Compound Class | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | Human A549 lung epithelial cells | Incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings enhanced activity. | mdpi.comresearchgate.net |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | PPC-1 (prostate), IGR39 (melanoma), MDA-MB-231 (breast), Panc-1 (pancreatic) | A derivative with a 5-nitrothiophene moiety was most active, with EC50 values from 2.50 to 5.77 µM. | nih.gov |

| Tetrazolopyrrolidine-1,2,3-triazole analogues | HeLa, MCF-7, HCT-116, HepG2 | Two compounds were more potent than Doxorubicin against HeLa cells (IC50 = 0.32 and 1.80 μM). | nih.gov |

| 1,2,3-Triazole-based tricarboxamide analogues | Various | Designed as potential anticancer agents targeting EGFR and VEGFR-2. | rsc.org |

Drug Discovery and Lead Optimization Processes Involving Pyrrolidine Derivatives

The journey of a pyrrolidine derivative from a chemical library to a potential drug candidate involves sophisticated processes of identification and refinement.

Hit Identification and Validation through High-Throughput Screening

High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid testing of vast compound libraries for biological activity. ewadirect.comyu.edu This automated process allows researchers to efficiently screen thousands to millions of compounds to identify "hits"—molecules that show activity against a specific biological target. yu.edu The development of HTS was driven by the need to increase the rate at which potential drug candidates could be tested. yu.edu

Once a hit is identified, it undergoes a validation process to confirm its activity and to ensure that it is a genuine inhibitor or activator of the target, and not an artifact of the screening process. danaher.com This validation step filters the initial hits based on properties like purity, solubility, and metabolic stability. danaher.com Computational methods, such as in silico screening, can also be employed to identify key structural features required for activity. For instance, a study on pyrrolidine derivatives as dipeptidyl peptidase-IV inhibitors used computational approaches to elucidate the structure-activity relationship, which can guide the design of more potent compounds. nih.gov

Lead Compound Optimization for Improved Potency and Selectivity

Chemists systematically modify the lead compound by adding or swapping functional groups or altering the molecular backbone. biobide.com For example, research on pyrrolopyrimidine Na(v)1.7 antagonists involved structure-activity relationship (SAR) studies of the core, head, and tail groups of the molecule to identify a compound with exceptional potency and good selectivity. nih.gov Similarly, the identification and optimization of pyrrolidine derivatives as ghrelin receptor full agonists involved modifying a series of pyrrolidine-based compounds to develop profiles suitable for clinical candidates. acs.orgnih.gov This process often involves a cycle of designing, synthesizing, and testing new analogues to achieve the desired balance of properties for a preclinical drug candidate. danaher.com

Preclinical Evaluation and Pharmacokinetic (PK) Properties of Lead Candidates

The preclinical development of novel therapeutic agents is a critical phase that bridges the gap between initial discovery and human clinical trials. This stage involves a comprehensive evaluation of the compound's biological activity in vivo and a thorough characterization of its pharmacokinetic (PK) profile. For derivatives of this compound, this process is essential to identify lead candidates with the most promising therapeutic potential and drug-like properties. The following sections detail the preclinical and pharmacokinetic assessments of various analogues.

In the realm of anticonvulsant research, a series of N-(substituted phenyl)pyrrolidine-2-carboxamide derivatives were synthesized and evaluated for their potential efficacy. Preclinical screening of these compounds was conducted in mice using the maximal electroshock seizure (MES) test, a well-established model for identifying agents that prevent the spread of seizures. Initial testing involved intraperitoneal administration at doses of 30, 100, and 300 mg/kg, with observations made at 30-minute and 4-hour intervals. Compounds 3a and 3d from this series emerged as the most active candidates, demonstrating significant anticonvulsant effects without inducing neurotoxicity.

Further investigations into pyrrolidine-based compounds have identified promising candidates with broad-spectrum anticonvulsant activity. Compound 14 , a 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative, exhibited robust efficacy in multiple preclinical models, including the MES test, the subcutaneous pentylenetetrazole (scPTZ) seizure model, and the 6 Hz seizure model in mice. Notably, this compound was also effective in a model of drug-resistant epilepsy. The favorable in vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and a promising in vivo pharmacokinetic profile of compound 14 underscore its potential for further preclinical development.

The design of hybrid molecules incorporating the pyrrolidine-2,5-dione scaffold has also yielded compounds with significant anticonvulsant and antinociceptive properties. In one study, derivatives featuring a thiophene (B33073) ring were synthesized and evaluated. The strategic inclusion of a 3-trifluoromethylphenylpiperazine moiety was found to be particularly effective in the MES test, while 3,4-dichlorophenylpiperazine substitution conferred activity in both MES and scPTZ models. The length of the alkyl chain in these hybrids was also shown to influence the onset and duration of their anticonvulsant effects.

Another area of investigation involves the development of pyrrolidine-2,5-dione derivatives as multi-target anti-inflammatory agents. Preclinical in vivo anti-inflammatory activity was assessed using the carrageenan-induced paw edema test for lead compounds 3b and 13e . These compounds were found to be safe in acute toxicity studies at doses up to 1000 mg/kg. Furthermore, in silico pharmacokinetic predictions suggested that these derivatives possess drug-like characteristics.

The neuroprotective potential of phenylpyrrolidine derivatives has also been explored in preclinical models of ischemic stroke. A potassium salt derivative, compound 1 , was assessed in vivo in a transient middle cerebral artery occlusion (MCAO) model in rats. The study revealed that this compound significantly reduced neurological deficits and improved exploratory behavior and anxiety levels, suggesting its potential as a therapeutic agent for restoring cognitive functions following brain injury.

Pharmacokinetic Data of Selected Pyrrolidine Analogues

The following table summarizes key preclinical data for selected lead candidates from various research endeavors.

| Compound ID | Preclinical Model(s) | Key Findings | Reference |

| 3a | Maximal Electroshock Seizure (MES) in mice | Active anticonvulsant without neurotoxicity | |

| 3d | Maximal Electroshock Seizure (MES) in mice | Active anticonvulsant without neurotoxicity | |

| 14 | MES, scPTZ, 6 Hz seizure models in mice | Broad-spectrum anticonvulsant activity, effective in a drug-resistant epilepsy model | |

| 3b | Carrageenan-induced paw edema in rats | In vivo anti-inflammatory activity, safe up to 1000 mg/kg | |

| 13e | Carrageenan-induced paw edema in rats | In vivo anti-inflammatory activity, safe up to 1000 mg/kg | |

| 1 | Transient MCAO model in rats | Reduced neurological deficit, improved cognitive function |

Emerging Applications and Future Research Directions

Potential Applications in Advanced Materials Science

The inherent structural features of the pyrrolidine (B122466) ring, particularly its non-planar, puckered conformation, make it an attractive scaffold for the development of novel materials. nih.gov This three-dimensional character, a phenomenon known as "pseudorotation," allows for a greater exploration of pharmacophore space, which can be translated into the design of materials with specific spatial and electronic properties. nih.gov While direct applications of 1-(2,3-dimethylphenyl)pyrrolidine in materials science are still in the exploratory phase, the broader class of pyrrolidine derivatives is showing significant promise.

The versatility of the pyrrolidine scaffold allows for extensive modification, enabling the fine-tuning of properties for specific material applications. mdpi.com Researchers are investigating the incorporation of pyrrolidine derivatives into polymers and other macromolecules to create materials with enhanced thermal stability, specific optical properties, or tailored surface characteristics. The ability to introduce various substituents onto the pyrrolidine ring and the phenyl group of this compound offers a pathway to modulate these properties with a high degree of control.

Role in Agrochemistry Research

The pyrrolidine ring is a common motif in a number of biologically active natural products, including some with insecticidal properties. wikipedia.org Nicotine (B1678760), a well-known alkaloid containing a pyrrolidine ring, has a long history of use as an insecticide. wikipedia.org This precedent suggests that synthetic pyrrolidine derivatives, such as this compound, could be investigated for their potential as novel agrochemicals.

Research in this area would likely focus on the design and synthesis of analogues of this compound with modifications aimed at enhancing potency against specific agricultural pests while minimizing environmental impact. The exploration of structure-activity relationships (SAR) would be crucial in identifying the key molecular features responsible for any observed biological activity. The development of neonicotinoids, a class of insecticides structurally similar to nicotine, demonstrates the potential of modifying natural product scaffolds to create effective and widely used agricultural products. wikipedia.org

Continued Integration of Artificial Intelligence in Accelerating Pyrrolidine Derivative Discovery

In the context of pyrrolidine derivatives, AI can be employed in several key areas:

De Novo Design: AI algorithms can generate novel molecular structures with desired properties, such as high binding affinity to a specific biological target or optimized physicochemical characteristics. nih.govyoutube.com This could lead to the design of new pyrrolidine-based compounds with enhanced efficacy for various applications.

Property Prediction: Machine learning models can be trained to predict the biological activities, pharmacokinetic profiles, and potential toxicity of new pyrrolidine derivatives, helping to prioritize the most promising candidates for synthesis and testing. mdpi.com

Retrosynthesis Analysis: AI-powered tools can assist chemists in designing efficient synthetic routes to target molecules, including complex pyrrolidine derivatives. digitellinc.com This can save significant time and resources in the laboratory.

The integration of AI into the research workflow promises to streamline the discovery and development of new pyrrolidine compounds like this compound, enabling scientists to explore a much larger chemical space with greater efficiency. michaelskinnider.comnih.gov

Development of Novel Synthetic Methodologies for Enhanced Accessibility and Efficiency

The continued exploration of this compound and its analogues is contingent upon the availability of efficient and versatile synthetic methods. While various approaches to the synthesis of substituted pyrrolidines exist, there is an ongoing need for the development of more sustainable, cost-effective, and scalable procedures. nih.govacs.orgrsc.org

Current research in this area is focused on several key objectives:

Green Chemistry: The development of synthetic routes that minimize waste, avoid the use of toxic reagents and solvents, and utilize renewable starting materials is a major focus. rsc.org

Catalysis: The use of novel catalysts, including organocatalysts and transition metal complexes, can provide access to new reaction pathways and improve the efficiency and selectivity of existing methods. mdpi.comorganic-chemistry.org

Asymmetric Synthesis: For applications where stereochemistry is crucial, the development of new enantioselective methods for the synthesis of chiral pyrrolidine derivatives is of high importance. mdpi.comacs.org

Recent advancements include the development of efficient methods for the N-heterocyclization of primary amines with diols catalyzed by iridium complexes and copper-catalyzed intramolecular amination of unactivated C(sp3)-H bonds. organic-chemistry.org Furthermore, methods for the stereoselective synthesis of pyrrolidine derivatives from both cyclic and acyclic precursors are actively being investigated, which will be crucial for creating a diverse range of compounds for future research. mdpi.comnih.gov The development of facile, non-oxidative methods for synthesizing substituted pyrroles from pyrrolidine and aldehydes also opens up new avenues for derivatization. ijsrset.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2,3-Dimethylphenyl)pyrrolidine?

- Methodology : The synthesis typically involves palladium-catalyzed cross-coupling or alkylation reactions. For example, alkylation of pyrrolidine precursors with 2,3-dimethylphenyl halides can be achieved using NaH and methyl iodide in THF (0°C to room temperature) . Pd-catalyzed carboamination reactions, such as those employing Pd(PPh₃)₄ and arylboronic acids, are effective for introducing aryl groups to the pyrrolidine core under reflux conditions (105°C in dioxane/water) .

- Key Intermediates : 3,4-Dimethoxyphenylboronic acid and halogenated pyrrolidine derivatives are common intermediates .

Q. How is the structure of this compound confirmed?

- Analytical Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is used to verify substituent positions. Mass spectrometry (MS) confirms molecular weight. X-ray crystallography (e.g., for analogs like 2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine) provides definitive stereochemical assignments .

Q. What purification methods ensure high compound purity?

- Methodology : Recrystallization from ethanol or THF is standard for solid intermediates. Column chromatography (silica gel, hexane/ethyl acetate gradients) resolves regioisomers. High-Performance Liquid Chromatography (HPLC) with C18 columns monitors final purity .

Advanced Research Questions

Q. How can trans stereochemistry in 2,3-disubstituted pyrrolidine derivatives be confirmed?

- Stereochemical Analysis : Nuclear Overhauser Effect (nOe) experiments detect spatial proximity between protons on adjacent carbons. For example, trans-2,3-disubstituted pyrrolidines show nOe correlations between the N-aryl proton and the 3-position substituent . X-ray crystallography provides unambiguous confirmation, as demonstrated for structurally related pyrrolo[2,3-b]pyridines .

Q. What structural modifications enhance biological activity in aryl-pyrrolidine derivatives?

- SAR Insights : Substitution on the phenyl ring (e.g., electron-donating groups like methoxy) improves binding to targets like adrenergic receptors. For example, 5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole (medetomidine analog) shows potent α₂-agonist activity due to optimized steric and electronic interactions . Antimicrobial activity in pyrrolidine-2,3-diones correlates with acyl group bulkiness .

Q. How do catalytic systems influence N-aryl bond formation in pyrrolidine synthesis?

- Catalytic Optimization : Pd(PPh₃)₄ with K₂CO₃ in toluene/EtOH facilitates Suzuki-Miyaura cross-coupling. Copper(I) iodide accelerates Stille couplings for thiophene-substituted analogs. Reaction yields improve under inert atmospheres (argon) and controlled heating (105°C) .

Q. How should researchers address contradictions in reported biological activity data?

- Resolution Strategies : Compare assay conditions (e.g., cell lines, concentration ranges). Re-evaluate compound purity via HPLC and NMR. For example, discrepancies in antimicrobial activity may arise from impurity profiles or divergent substituent effects .

Q. What intermediates are critical for scaling up synthesis?

- Process Chemistry : Halogenated precursors (e.g., 1-methyl-1H-pyrrolo[2,3-b]pyridine) enable modular functionalization. Nitration intermediates (using HNO₃ at 0°C) require careful handling to avoid decomposition .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Guidelines : Use fume hoods for reactions involving volatile solvents (THF, dioxane). Personal protective equipment (gloves, goggles) is mandatory. Storage at –20°C under argon prevents degradation. Refer to analogs like dexmedetomidine hydrochloride for toxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.